molecular formula C19H17NO2 B1206714 1-Piperidinoanthraquinone CAS No. 4946-83-2

1-Piperidinoanthraquinone

Cat. No. B1206714
CAS RN: 4946-83-2
M. Wt: 291.3 g/mol
InChI Key: KKECLMYNUGARQZ-UHFFFAOYSA-N
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Description

1-Piperidinoanthraquinone, also known as 1-piperidino-9,10-anthracenedione, is a chemical compound with the molecular formula C19H17NO2 .


Synthesis Analysis

Piperidones, including 1-Piperidinoanthraquinone, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The molecular structure of 1-Piperidinoanthraquinone consists of a piperidino group attached to an anthraquinone group . The molecular weight of this compound is 291.3 .


Chemical Reactions Analysis

The photochemistry of 1-Piperidinoanthraquinone has been studied. Photoreduction of the unprotonated 1-piperidino derivative in alkaline solution occurs by the conventional reactions of hydrogen abstraction, followed by combination of two semiquinone radical anions to form the corresponding dianion .

Scientific Research Applications

  • Photochemical Properties and Applications

    • 1-Piperidinoanthraquinone exhibits unique photochemical behaviors, especially in its unprotonated form, where it shows charge-transfer type absorption. This property is significant in the study of photoreduction processes in different solvents and its relevance to phototendering of cellulose materials by vat dyes (Davies, McKellar, & Phillips, 1971).
    • The photoreduction of 1-Piperidinoanthraquinone in specific conditions, such as by electron transfer from hydroxide ion, has been extensively studied. This research has implications for understanding the reactive states of such compounds under different irradiation conditions (Inoue, Kawabe, Kitamura, & Hida, 1982).
  • Photochemical Reactions on Textile Materials

    • Studies have shown that 1-Piperidinoanthraquinone, when irradiated in solutions and on polymer films, can undergo photoreduction to different compounds. This process and its complexities on various materials are crucial for understanding the photochemical stability and degradation of textile fibers dyed with such compounds (Egerton, Assaad, & Uffindell, 2008).
  • Role in Microsomal and Photochemical Oxidation and Reduction

    • Microsomal reduction of 1-Piperidinoanthraquinone to its hydroquinone form has been observed in specific conditions, such as in the absence of oxygen. This process is mediated by cytochrome P-450 and has implications for understanding the enzymatic oxidation mechanisms of heterocyclic compounds (Weiner, Gritzan, Bazhin, & Lyakhovich, 1982).
  • Potential Antiproliferative Activity

    • Novel 9,10-anthraquinone derivatives containing piperidine units have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. This research suggests potential anticancer applications, particularly against leukemic drug-resistant cell lines (Niedziałkowski et al., 2019).
  • Photophysical Studies

    • Photophysical studies of 1-Piperidinoanthraquinone have revealed insights into the nature of its triplet excited states and their interactions with other substances. Understanding these properties is crucial for the development of applications in areas like photodynamic therapy and photo-induced chemical processes (Hulme, Land, & Phillips, 1972).
  • Photochemical Stability in Industrial Applications

    • The stability of 1-Piperidinoanthraquinone under light exposure, particularly in the context of industrial applications like epoxy resins, has been a subject of research. Studies in this area help in understanding the photostability of dyes and pigments in various materials (Allen et al., 1984).

properties

IUPAC Name

1-piperidin-1-ylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c21-18-13-7-2-3-8-14(13)19(22)17-15(18)9-6-10-16(17)20-11-4-1-5-12-20/h2-3,6-10H,1,4-5,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKECLMYNUGARQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197796
Record name 1-Piperidinoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidinoanthraquinone

CAS RN

4946-83-2
Record name 1-Piperidinoanthraquinone
Source ChemIDplus
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Record name 1-Piperidinoanthraquinone
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Record name 1-Piperidinoanthraquinone
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Record name 1-Piperidinoanthraquinone
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
AK DAvs, JF McKELLAR, GO PILLP - Proc. Roy. Soc. Lond. A, 1971 - researchgate.net
… The longest wavelength band of 1-piperidinoanthraquinone is considerably more sensitive to the … Under similar conditions the ct band of 1-piperidinoanthraquinone had disappeared at …
Number of citations: 1 www.researchgate.net
LM Weiner, NP Gritzan, NM Bazhin… - Biochimica et Biophysica …, 1982 - Elsevier
In microsomes of control Wistar rats, the NADPH-dependent reduction of 1-piperidinoanthraquinone (1-PA) to the corresponding hydroquinone, in the absence of oxygen, has been …
Number of citations: 13 www.sciencedirect.com
AK Davies, JF McKellar… - Proceedings of the …, 1971 - royalsocietypublishing.org
… The longest wavelength band of 1-piperidinoanthraquinone is considerably more sensitive to … . Under similar conditions the ct band of 1-piperidinoanthraquinone had disap peared at …
Number of citations: 50 royalsocietypublishing.org
GS Egerton, NEN Assaad… - Journal of the Society of …, 1967 - Wiley Online Library
… In the absence of oxygen, 1-piperidinoanthraquinone is reduced to the anthrahydroquinone on … 1-Piperidinoanthraquinone doos not sensitise the photochemical degradation of nylon or …
Number of citations: 21 onlinelibrary.wiley.com
P Suppan, S Huber, E Haselbach - Helvetica chimica acta, 1983 - Wiley Online Library
… The photoreduction of 1 -piperidinoanthraquinone (1 -PAQ) in hydrogen-donating or electron-donating media is thought to provide one of the very few examples of a bimolecular …
Number of citations: 7 onlinelibrary.wiley.com
NS Allen, JP Binkley, BJ Parsons, GO Phillips… - Polymer …, 1984 - Elsevier
… For 4-diethylaminoazobenzene and 1-piperidinoanthraquinone in toluene similar microsecond flash photolysis experiments have been carried out. lz Resulting transient absorption …
Number of citations: 1 www.sciencedirect.com
BE Hulme, EJ Land, GO Phillips - Journal of the Chemical Society …, 1972 - pubs.rsc.org
… 1-Piperidinoanthraquinone differed from the other substituted anthraquinones studied in … 1 -Piperidinoanthraquinone does, however, efficiently quench the triplet states of anthracene, …
Number of citations: 59 pubs.rsc.org
LM Vaĭner, VI Iamkovoĭ, IB Tsyrlov… - Biokhimiia (Moscow …, 1979 - europepmc.org
Oxidation of 1-piperidinoantraquinone (1-PA) in microsomal fractions of rat liver was studied. The only product of complete oxidation of 1-PA--(N-antraquinone-1)-delta-aminovaleric acid…
Number of citations: 2 europepmc.org
H Inoue, K Kawabe, N Kitamura, M Hida - Bulletin of the Chemical …, 1982 - journal.csj.jp
… We also examined the photoreduction via the upper excited nzt* level of other anthraquinones (1-aminoanthraquinone (2), 2-aminoanthraquinone (3), 1-piperidinoanthraquinone (4) …
Number of citations: 15 www.journal.csj.jp
GO Phillips, AK Davies, JF McKellar… - Journal of the Chemical …, 1969 - pubs.rsc.org
… We suggest that the much greater photosensitizing power of protonated as compared to unprotonated 1piperidinoanthraquinone is due to the observed change in the nature of the …
Number of citations: 1 pubs.rsc.org

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